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molecular formula C12H16FNO2 B8426818 4-t-butyl-2-fluoro-N-methoxycarbonylaniline

4-t-butyl-2-fluoro-N-methoxycarbonylaniline

Cat. No. B8426818
M. Wt: 225.26 g/mol
InChI Key: MOOQCYDMZSTOQV-UHFFFAOYSA-N
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Patent
US07439382B2

Procedure details

2-Fluoro-N-methoxycarbonylaniline (500 mg, 3.11 mmol) was dissolved in methylene chloride (20 mL) to prepare a solution. Anhydrous aluminum chloride (986 mg, 7.77 mmol) was added to the solution, and the mixture was stirred at 40° C. for 20 min. Thereafter, the reaction solution was cooled to room temperature. A solution of isobutyl bromide (1.60 mL, 15.5 mmol) in a methylene chloride solution (6 mL) was added dropwise to the cooled reaction mixture while bubbling argon gas over a period of 10 min. The mixture was stirred for one hr. Water was added thereto, followed by separation of an organic layer. The organic layer was washed with water and was dried over anhydrous magnesium sulfate. The solvent was then removed from the dried organic layer by distillation to give 779 mg of 4-t-butyl-2-fluoro-N-methoxycarbonylaniline as a crude product. The crude product was further subjected to separation and purification by column chromatography on silica gel to give 433 mg of 4-t-butyl-2-fluoro-N-methoxycarbonylaniline (yield 64.0%, 4-t-butyl form: 5-t-butyl form=88:12).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
986 mg
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[NH:4][C:5]([O:7][CH3:8])=[O:6].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:17](Br)[CH:18]([CH3:20])[CH3:19]>C(Cl)Cl>[C:18]([C:11]1[CH:10]=[CH:9][C:3]([NH:4][C:5]([O:7][CH3:8])=[O:6])=[C:2]([F:1])[CH:12]=1)([CH3:20])([CH3:19])[CH3:17] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(NC(=O)OC)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
986 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C(C)C)Br
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
while bubbling argon gas over a period of 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hr
Duration
1 h
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
followed by separation of an organic layer
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed from the dried organic layer by distillation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(NC(=O)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 779 mg
YIELD: CALCULATEDPERCENTYIELD 111.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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